molecular formula C19H27NOS B8472136 4-(2-Decyl-1,3-thiazol-5-YL)phenol CAS No. 139674-82-1

4-(2-Decyl-1,3-thiazol-5-YL)phenol

Cat. No. B8472136
Key on ui cas rn: 139674-82-1
M. Wt: 317.5 g/mol
InChI Key: QCOKMZIPNCCTPZ-UHFFFAOYSA-N
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Patent
US05595685

Procedure details

Then, in a 500 ml-three-necked flask, 11.6 g (35.0 mM) of 2-decyl-5-(4-methoxyphenyl)tiazole, 93 ml of acetic acid and 102 ml of 47%-hydrobromic acid were placed, followed by heat-stirring for 16 hours at 100°-110° C. After the reaction, the reaction mixture was poured into cool water, followed by extraction with benzene. The organic layer was successively washed with water, 5%-sodium hydrogenecarbonate aqueous solution and water, followed by distilling-off of the solvent under reduced pressure. The residue was purified by silica gel column chromatography (eluent: chloroform) and recrystallized from toluene to obtain 7.0 g of 2-decyl-5-(4-hydroxyphenyl )thiazole (Yield: 63.1%).
Name
2-decyl-5-(4-methoxyphenyl)tiazole
Quantity
11.6 g
Type
reactant
Reaction Step One
Quantity
93 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH2:1]([C:11]1[S:12][C:13]([C:16]2[CH:21]=[CH:20][C:19]([O:22]C)=[CH:18][CH:17]=2)=[CH:14][N:15]=1)[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH3:10].C(O)(=O)C.Br>O>[CH2:1]([C:11]1[S:12][C:13]([C:16]2[CH:17]=[CH:18][C:19]([OH:22])=[CH:20][CH:21]=2)=[CH:14][N:15]=1)[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH3:10]

Inputs

Step One
Name
2-decyl-5-(4-methoxyphenyl)tiazole
Quantity
11.6 g
Type
reactant
Smiles
C(CCCCCCCCC)C=1SC(=CN1)C1=CC=C(C=C1)OC
Step Two
Name
Quantity
93 mL
Type
reactant
Smiles
C(C)(=O)O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Br
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
by heat-stirring for 16 hours at 100°-110° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After the reaction
ADDITION
Type
ADDITION
Details
the reaction mixture was poured
EXTRACTION
Type
EXTRACTION
Details
followed by extraction with benzene
WASH
Type
WASH
Details
The organic layer was successively washed with water, 5%-sodium hydrogenecarbonate aqueous solution and water
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica gel column chromatography (eluent: chloroform)
CUSTOM
Type
CUSTOM
Details
recrystallized from toluene

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
C(CCCCCCCCC)C=1SC(=CN1)C1=CC=C(C=C1)O
Measurements
Type Value Analysis
AMOUNT: MASS 7 g
YIELD: PERCENTYIELD 63.1%
YIELD: CALCULATEDPERCENTYIELD 63%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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